N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide
Description
N-(2-(Furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a morpholinoethyl substituent on the amide nitrogen. This compound is structurally distinct due to its dual furan rings and the morpholine moiety, which may influence its pharmacological and physicochemical properties .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-15(14-4-2-8-21-14)16-11-12(13-3-1-7-20-13)17-5-9-19-10-6-17/h1-4,7-8,12H,5-6,9-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPSDJYMVZVGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(furan-2-yl)-2-morpholinoethanamine . The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against several bacterial strains. This makes it a candidate for developing new antibiotics.
-
Biological Research
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit enzymes associated with disease processes, such as proteases involved in viral replication. This positions it as a potential therapeutic agent against viral infections like SARS-CoV-2 .
- Modulation of Inflammatory Responses : It has been shown to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.
-
Material Science
- Development of Conductive Polymers : The unique structure of this compound allows it to be used as a building block in synthesizing conductive materials, which can be applied in electronic devices and sensors.
-
Case Study on Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited potent antimicrobial activity, with minimum inhibitory concentration values comparable to standard antibiotics. This suggests its potential for development into new antimicrobial therapies.
-
Case Study on Material Development :
- Researchers synthesized a polymer incorporating this compound, resulting in materials with enhanced electrical conductivity and thermal stability, suitable for use in flexible electronic devices.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Furan-2-Carboxamides
Key Observations:
- Morpholino vs. Dimethylamino: The morpholino group in the target compound likely improves water solubility compared to the dimethylamino analogue () due to hydrogen-bonding capability from the oxygen atom in morpholine.
- Nitro Substituents : Compounds like 2A () and the 2-nitrophenyl derivative () exhibit strong electron-withdrawing nitro groups, which may enhance reactivity or binding to biological targets (e.g., urea transporters in diuretics) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Morpholino Impact: The morpholine ring’s oxygen atoms may facilitate stronger hydrogen bonding compared to dimethylamino or nitro groups, influencing solubility and crystallinity .
- Nitro Groups : Reduce solubility in aqueous media but enhance thermal stability, as seen in ’s high-melting nitro derivatives .
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a furan ring and a morpholino group, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The mechanisms through which this compound exerts its effects include:
- Target Interaction : The compound interacts with specific enzymes or receptors, potentially inhibiting their activity. The furan and morpholine moieties enhance binding affinity and specificity.
- Biochemical Pathways : It affects several biochemical pathways, contributing to its broad range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shows potential as a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 230 μg/mL |
| S. aureus | 265 μg/mL |
| B. cereus | 280 μg/mL |
These results suggest that the compound could be effective against common pathogens, making it a valuable candidate in the search for new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It demonstrates cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | % Cell Viability (after 48 hours) |
|---|---|
| HepG2 | 33.29% |
| Huh-7 | 45.09% |
| MCF-7 | 41.81% |
These findings indicate that the compound significantly reduces cell viability in cancer cells, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have shown that derivatives similar to this compound exhibit promising antibacterial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, indicating a need for further exploration in drug development .
- Anticancer Research : A study focusing on the structure–activity relationship (SAR) of furan derivatives revealed that modifications in substituents can enhance anticancer activity. Specifically, para-substituted compounds showed greater efficacy against HepG2 cell lines compared to their ortho and meta counterparts .
- Mechanistic Insights : The mechanism of action involves inhibition of specific targets within cancer cells, leading to apoptosis or cell cycle arrest. This highlights the importance of further mechanistic studies to elucidate the pathways involved in its anticancer effects.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step organic reactions:
Furan ring formation : Initial steps may use furan-2-carboxylic acid derivatives as precursors.
Introduction of morpholine : A nucleophilic substitution or coupling reaction introduces the morpholinoethyl group.
Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the furan-carboxamide to the morpholinoethyl backbone.
- Optimization factors :
- Temperature : Controlled heating (e.g., reflux in acetonitrile or DMF) ensures complete conversion.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Answer : Key methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Identifies furan protons (δ 6.3–7.4 ppm) and morpholine protons (δ 2.5–3.5 ppm).
- 2D NMR (COSY, HSQC) : Confirms connectivity between the morpholinoethyl and furan groups.
- IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₂O₄: 309.1345).
- HPLC : Assesses purity (>98% for biological assays) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Answer : X-ray crystallography provides atomic-level insights:
- SHELX refinement : SHELXL refines bond lengths, angles, and torsional angles (e.g., dihedral angles between furan and morpholine groups).
- Hydrogen bonding : Intramolecular interactions (e.g., N–H⋯O) stabilize conformation.
- Example : In related compounds, crystallography revealed planarity deviations (e.g., furan-morpholine dihedral angles of 78.5°–89.4°) that impact biological activity .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Compound purity : Use HPLC-validated samples to exclude impurities (e.g., residual solvents).
- Structural analogs : Compare with derivatives (e.g., morpholine vs. piperazine substituents) to isolate activity drivers.
- Case study : A 2024 study found that N-(2-(furan-2-yl)ethyl)carboxamides with morpholine showed 10× higher kinase inhibition than piperazine analogs due to improved hydrogen bonding .
Q. What computational strategies optimize molecular docking studies for target interaction analysis?
- Answer : Methodological steps include:
Protein preparation : Use PDB structures (e.g., kinase domains) with resolved active sites.
Ligand parametrization : Assign partial charges (e.g., AM1-BCC) to the compound’s morpholine and furan groups.
Docking software : AutoDock Vina or Glide assesses binding modes, with scoring functions (e.g., MM/GBSA) ranking affinity.
Validation : Compare with crystallographic data (e.g., RMSD < 2.0 Å).
- Example : A 2025 study achieved 85% accuracy in predicting binding to the PI3Kα kinase domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
